molecular formula C15H12N2O2 B170071 6-Amino-2-(4-aminophenyl)chromen-4-one CAS No. 199460-03-2

6-Amino-2-(4-aminophenyl)chromen-4-one

Cat. No.: B170071
CAS No.: 199460-03-2
M. Wt: 252.27 g/mol
InChI Key: FUTDIJXBLRBDGJ-UHFFFAOYSA-N
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Description

6-Amino-2-(4-aminophenyl)chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core with amino groups at position 6 of the chromen ring and the para position of the phenyl substituent at position 2. Chromones are heterocyclic compounds with a fused benzene and γ-pyrone ring system, widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

199460-03-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-2-(4-aminophenyl)chromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,16-17H2

InChI Key

FUTDIJXBLRBDGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N

Synonyms

4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-2-(4-aminophenyl)chromen-4-one 6-NH₂, 2-(4-NH₂C₆H₄) C₁₅H₁₁N₂O₂ 253.27 Dual amino groups, para-substitution
Genistein 5,7-OH, 3-(4-OHC₆H₄) C₁₅H₁₀O₅ 270.24 Tri-hydroxyl groups, natural flavonoid
6-Amino-2-methylchromen-4-one 6-NH₂, 2-CH₃ C₁₀H₉NO₂ 175.19 Methyl group at position 2
SL1 (Chromone derivative) 5,7-OH, 2-isopropyl, 6,8-CH₃ C₁₄H₁₆O₄ 248.28 Branched alkyl and methyl groups
6-Amino-2-(3-methoxyphenyl)chromen-4-one 6-NH₂, 2-(3-OCH₃C₆H₄) C₁₅H₁₂NO₃ 253.27 Methoxy group (electron-donating)

Key Observations:

Substituent Effects on Polarity: The dual amino groups in this compound increase its polarity compared to methyl (e.g., 6-Amino-2-methylchromen-4-one) or methoxy-substituted analogues (e.g., 6-Amino-2-(3-methoxyphenyl)chromen-4-one) . This enhances solubility in polar solvents like water or DMSO, critical for biological assays. Hydroxyl groups in Genistein and SL1 contribute to hydrogen bonding but may reduce metabolic stability compared to amino groups .

In contrast, methoxy or alkyl groups (e.g., SL1’s isopropyl) introduce steric bulk or electron-donating/withdrawing effects, altering reactivity .

Synthetic Accessibility: Synthesis of this compound likely requires protective group strategies for the amino moieties, as seen in analogous syntheses (e.g., palladium-catalyzed coupling or condensation reactions ). This contrasts with simpler derivatives like 6-Amino-2-methylchromen-4-one, which can be synthesized via direct alkylation .

Physicochemical Properties

  • Solubility: Amino groups improve aqueous solubility compared to alkylated or methoxylated derivatives but may require formulation adjustments to mitigate hygroscopicity.
  • Thermal Stability: Aromatic polyamides derived from diaminophenyl thiophenes (e.g., ) suggest that para-substituted amino groups enhance thermal stability via resonance .

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